3-Nitro-4-propoxybenzoic acid
Overview
Description
“3-Nitro-4-propoxybenzoic acid” is a chemical compound with the molecular formula C10H11NO5 . It is a derivative of benzoic acid, which has been substituted with a nitro group and a propoxy group .
Synthesis Analysis
The synthesis of “3-Nitro-4-propoxybenzoic acid” involves the addition of 3-nitro-4-propoxybenzoic acid propyl ester into a solution of water and sodium hydroxide. The mixture is slowly heated up to 70-80°C for 12 hours, then cooled to 15-25°C. Concentrated hydrochloric acid is added to adjust the pH of the solution, resulting in the precipitation of pale yellow solids .Molecular Structure Analysis
The molecular structure of “3-Nitro-4-propoxybenzoic acid” can be represented by the InChI string:InChI=1S/C10H12O3/c1-2-7-13-9-5-3-8(4-6-9)10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
. This indicates that the molecule consists of a benzoic acid core, with a nitro group and a propoxy group attached to the benzene ring .
Scientific Research Applications
Crystallography and Physical Properties
3-Nitro-4-propoxybenzoic acid has been utilized in crystallography and the study of physical properties of metal complexes. For instance, Zn(II) and Co(II) complexes with 3-nitro-4-hydroxybenzoic acid have been synthesized and analyzed using X-ray crystallography, revealing unique bonding features and physical properties (D'angelo et al., 2008).
Pharmaceutical Impurities
In pharmaceutical research, 3-nitro-4-propoxybenzoic acid has been identified as an impurity in the drug proparacaine hydrochloride. Its structure was confirmed through synthesis and various spectral analyses, contributing to the quality control of the drug and its products (Yang et al., 2020).
Luminescence Studies
The compound has applications in luminescence studies. For example, lanthanide ion-based coordination polymers with nitrobenzoic acid ligands have been studied for their luminescent properties, contributing to the development of new materials with potential applications in lighting and display technologies (de Bettencourt-Dias & Viswanathan, 2006).
Solubility and Thermodynamics
Research on the solubility of 3-nitro-4-propoxybenzoic acid and related compounds in various solvents has been conducted, providing valuable information for chemical processing and formulation (Acree et al., 2017).
Safety And Hazards
The safety data sheet for 4-n-Propoxybenzoic acid, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
3-nitro-4-propoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-2-5-16-9-4-3-7(10(12)13)6-8(9)11(14)15/h3-4,6H,2,5H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKACWRJUOBYVGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00615794 | |
Record name | 3-Nitro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-4-propoxybenzoic acid | |
CAS RN |
35288-44-9 | |
Record name | 3-Nitro-4-propoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00615794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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